Cas no 80936-82-9 (4-(Methoxymethyl)aniline)

4-(Methoxymethyl)aniline structure
4-(Methoxymethyl)aniline structure
Product Name:4-(Methoxymethyl)aniline
CAS-nummer:80936-82-9
MF:C8H11NO
MW:137.179042100906
MDL:MFCD06804487
CID:707921
PubChem ID:15212002
Update Time:2024-10-27

4-(Methoxymethyl)aniline Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(Methoxymethyl)aniline
    • 4-(methoxymethyl)benzenamine
    • Benzenamine,4-(methoxymethyl)-
    • 4-(Methoxymethyl)benzenamine (ACI)
    • p-Toluidine, α-methoxy- (6CI)
    • 4-Aminobenzyl methyl ether
    • 4-Methoxymethylaniline
    • 4-Methoxymethylphenylamine
    • MFCD06804487
    • [4-(methoxymethyl)phenyl]amine
    • EN300-119849
    • SCHEMBL513260
    • Z240084568
    • DTXSID50570102
    • SY003771
    • SCHEMBL3509980
    • BBL030690
    • XH1344
    • 4-(methoxymethyl)aniline, AldrichCPR
    • AKOS000111564
    • 80936-82-9
    • CS-0150192
    • DS-17520
    • DB-018686
    • STL368234
    • Benzenamine, 4-(methoxymethyl)-
    • MDL: MFCD06804487
    • Inchi: 1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3
    • InChI-sleutel: URSADVDNUKPSIK-UHFFFAOYSA-N
    • LACHT: O(CC1C=CC(N)=CC=1)C

Berekende eigenschappen

  • Exacte massa: 137.08400
  • Monoisotopische massa: 137.084063974g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 2
  • Complexiteit: 87.3
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: none
  • Topologisch pooloppervlak: 35.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.048
  • Kookpunt: 224.9℃ at 760 mmHg
  • Vlampunt: 93.539℃
  • Brekindex: 1.551
  • PSA: 35.25000
  • LogboekP: 1.99640

4-(Methoxymethyl)aniline Beveiligingsinformatie

  • Code gevarencategorie: 22
  • Identificatie van gevaarlijk materiaal: Xn

4-(Methoxymethyl)aniline Douanegegevens

  • HS-CODE:2922199090
  • Douanegegevens:

    中国海关编码:

    2922199090

    概述:

    2922199090. 其他氨基醇及其醚,酯和它们的盐(但含一种以上含氧基的除外). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-(Methoxymethyl)aniline Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Nickel (palladium bimetallic nanoparticle) ,  Palladium (Nickel bimetallic nanoparticle) Solvents: Methanol ;  90 min, rt
Referentie
Chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers catalyzed by palladium-nickel bimetallic nanoparticles
Chen, Wenwen; et al, Tetrahedron, 2015, 71(49), 9240-9244

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referentie
Catalytic hydrogenation of aromatic nitro compounds over borohydride exchange resin supported palladium (BER-Pd) catalyst
Yoon, Nung Min; et al, Bulletin of the Korean Chemical Society, 1993, 14(2), 281-3

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Carbon ,  Palladium nitrate Solvents: Water ;  12 h, 1 atm, 60 °C
Referentie
Controllable synthesis of a Pd/PdO nanocomposite as a catalyst for hydrogenation of nitroarenes to anilines in water
Yang, Fan; et al, RSC Advances, 2016, 6(58), 52620-52626

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

Productiemethode 5

Reactievoorwaarden
1.1 Solvents: Water
Referentie
Controlled masking and targeted release of redox-cycling ortho-quinones via a C-C bond-cleaving 1,6-elimination
Dunsmore, Lavinia ; et al, Nature Chemistry, 2022, 14(7), 754-765

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.3 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1.5 h, rt; 1 h, rt
2.1 Reagents: Iron ,  Sodium chloride Solvents: Water ;  30 min, reflux; 1 h, reflux; 2 h, reflux; cooled
Referentie
Fluorescent perylene diimide rotaxanes: spectroscopic signatures of wheel-chromophore interactions
Baggerman, Jacob; et al, Chemistry - A European Journal, 2007, 13(4), 1291-1299

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

Productiemethode 9

Reactievoorwaarden
Referentie
Oxidation of aromatic compounds. I. Oxidation of methyl derivatives of nitrobenzene and aniline in the HSO3F-PbO2 system
Rudenko, A. P.; et al, Zhurnal Organicheskoi Khimii, 1995, 31(8), 1184-90

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Sodium hydroxide
1.3 Solvents: Dichloromethane
2.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol
2.2 Solvents: Water
2.3 Reagents: Sodium hydroxide
2.4 Solvents: Dichloromethane ,  Ethyl acetate
Referentie
Indium metal as a reducing agent in organic synthesis
Pitts, Michael R.; et al, Journal of the Chemical Society, 2001, (9), 955-977

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.2 Reagents: Sodium carbonate Solvents: Water
2.3 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

Productiemethode 14

Reactievoorwaarden
1.1 Solvents: Methyl ethyl ketone
2.1 Reagents: Potassium carbonate Solvents: Acetone
2.2 Reagents: Sodium hydroxide
2.3 Solvents: Dichloromethane
3.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol
3.2 Solvents: Water
3.3 Reagents: Sodium hydroxide
3.4 Solvents: Dichloromethane ,  Ethyl acetate
Referentie
Indium metal as a reducing agent in organic synthesis
Pitts, Michael R.; et al, Journal of the Chemical Society, 2001, (9), 955-977

Productiemethode 15

Reactievoorwaarden
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  4 h, 1 atm, 25 °C
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 1 atm, reflux
Referentie
Synergetic copper/TEMPO-catalysed benzylic C-H imidation with N-fluorobenzenesulfonimide at room temperature and tandem conversions with alcohols or arenes
Shao, Zhong; et al, Organic Chemistry Frontiers, 2021, 8(13), 3298-3307

4-(Methoxymethyl)aniline Raw materials

4-(Methoxymethyl)aniline Preparation Products

4-(Methoxymethyl)aniline Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:80936-82-9)4-(Methoxymethyl)aniline
Ordernummer:A864626
Voorraadstatus:in Stock
Hoeveelheid:25g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 08:47
Prijs ($):279.0
E-mail:sales@amadischem.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:80936-82-9)4-(Methoxymethyl)aniline
A864626
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):279.0
E-mail